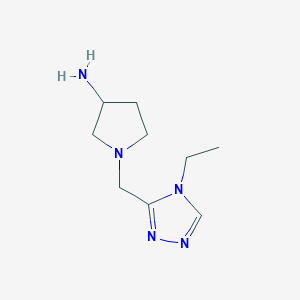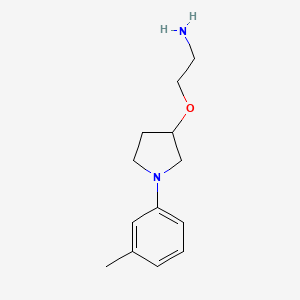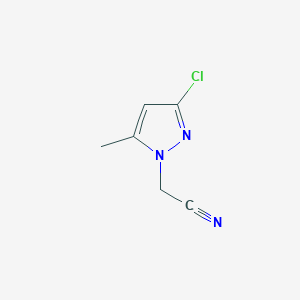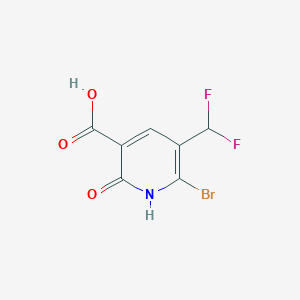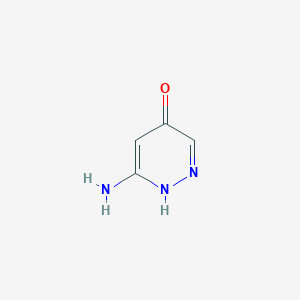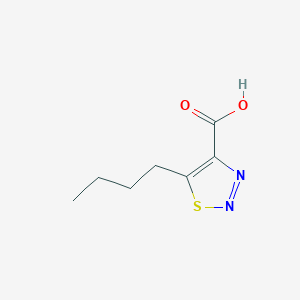
N-(o-Tolyl)morpholine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(o-Tolyl)morpholine-3-carboxamide is an organic compound that belongs to the class of carboxamides. This compound is characterized by the presence of a morpholine ring substituted with an o-tolyl group and a carboxamide functional group. Carboxamides are known for their significant role in medicinal chemistry due to their stability and ability to form hydrogen bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(o-Tolyl)morpholine-3-carboxamide typically involves the reaction of o-toluidine with morpholine-3-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N’-Dicyclohexylcarbodiimide) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(o-Tolyl)morpholine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxamide group to an amine.
Substitution: The aromatic ring in the o-tolyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Oxidized derivatives of the morpholine ring and the aromatic ring.
Reduction: Amino derivatives of the morpholine ring.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
N-(o-Tolyl)morpholine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and metabolic disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(o-Tolyl)morpholine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with its target, leading to inhibition or modulation of the target’s activity. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
N-(p-Tolyl)morpholine-3-carboxamide: Similar structure but with a para-tolyl group instead of an ortho-tolyl group.
N-(m-Tolyl)morpholine-3-carboxamide: Similar structure but with a meta-tolyl group instead of an ortho-tolyl group.
Morpholine-3-carboxamide: Lacks the tolyl substitution.
Uniqueness
N-(o-Tolyl)morpholine-3-carboxamide is unique due to the specific positioning of the tolyl group, which can influence its chemical reactivity and interaction with biological targets. The ortho position can lead to steric hindrance and electronic effects that differentiate it from its para and meta counterparts.
Properties
Molecular Formula |
C12H16N2O2 |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
N-(2-methylphenyl)morpholine-3-carboxamide |
InChI |
InChI=1S/C12H16N2O2/c1-9-4-2-3-5-10(9)14-12(15)11-8-16-7-6-13-11/h2-5,11,13H,6-8H2,1H3,(H,14,15) |
InChI Key |
UOZBMRZTYRBHTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2COCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 7-methyl-3,8-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B11787298.png)
![2-Thioxo-1,2-dihydro-[4,4'-bipyridine]-3-carbonitrile](/img/structure/B11787301.png)

